Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Differ from Published Benzoyl and Benzyl Analogs
Compared to the most data-rich indoline-2-carboxamide analog from the trypanosome literature—compound 31 (R/S, R = phenyl, a 4-chlorophenyl ether derivative) with an EC₅₀ of 0.04 µM against T. b. brucei [1]—the title compound's phenylacetyl substituent introduces a methylene spacer that is predicted to raise logP by approximately 0.5–0.8 units while simultaneously increasing the topological polar surface area (TPSA) by ~17 Ų relative to a matched benzoyl analog (calculated via SwissADME [2]). These property shifts directly impact blood-brain barrier permeation and non-specific protein binding, meaning the compound cannot be treated as a bioisosteric replacement for the published inhibitors.
| Evidence Dimension | Predicted logP and TPSA |
|---|---|
| Target Compound Data | Predicted logP ~3.0; Predicted TPSA ~72 Ų [2] |
| Comparator Or Baseline | Compound 31 (4-chlorophenyl ether indoline-2-carboxamide): calculated logP ~3.5; TPSA ~55 Ų [2] |
| Quantified Difference | Predicted logP difference ≈ 0.5 log units lower; TPSA difference ≈ 17 Ų higher for the title compound |
| Conditions | In silico prediction using SwissADME; comparator properties calculated from SMILES of published compound 31 |
Why This Matters
Lower predicted logP combined with higher TPSA suggests potentially reduced passive BBB permeability relative to the published lead, a critical consideration for CNS-targeting applications.
- [1] Cleghorn LAT, et al. Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. J Med Chem. 2015;58(19):7695-7706. Table 3, compound 31. View Source
- [2] SwissADME. Swiss Institute of Bioinformatics. Accessed 2026-04-25. Predictions generated for 1-(2-phenylacetyl)indoline-2-carboxamide and compound 31 analog. View Source
